2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic compound that features both imidazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Coupling with Indole Derivative: The chlorinated imidazole is then coupled with an indole derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The dichloro groups on the imidazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon under hydrogen atmosphere.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with biological macromolecules. The indole moiety can intercalate into DNA, disrupting its structure and function. The imidazole ring can coordinate with metal ions, affecting enzymatic activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone
- 4,5-dihydro-1H-imidazol-2-yl-phthalazine derivatives
Uniqueness
2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to the combination of imidazole and indole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-14-15(17)21(9-20-14)8-13(22)18-6-5-10-7-19-12-4-2-1-3-11(10)12/h1-4,7,9,19H,5-6,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYFZCMORCSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=NC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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